Ortho-Amine Directs Amidine Inner Salt Formation: Structural Selectivity vs. 4-Amino Isomer
2-Amino-benzenesulfonyl chloride (ortho-isomer) reacts with amides to form amidine sulfonic acid inner salts, a transformation that depends on the spatial proximity of the -NH₂ and -SO₂Cl groups. The 4-amino isomer (CAS 24939-24-0) cannot undergo the same intramolecular cyclization due to para-orientation. Patent data reports a representative reaction: 219 mg (1 mmol) of 3,5-dimethyl-2-aminobenzenesulfonyl chloride reacts with 88 mg (1.2 mmol) N,N-dimethylformamide at 25°C for 4 hours to yield the corresponding amidine sulfonate [1][2].
| Evidence Dimension | Ability to form amidine sulfonic acid inner salt |
|---|---|
| Target Compound Data | Reacts to form desired inner salt (representative yield reported for 3,5-dimethyl analog under stated conditions) |
| Comparator Or Baseline | 4-Amino-benzenesulfonyl chloride: incapable of analogous cyclization due to para-orientation |
| Quantified Difference | Structural incompatibility; reaction pathway inaccessible |
| Conditions | Reaction with DMF at 25°C for 4 hours; o-amino benzenesulfonyl chloride scaffold required |
Why This Matters
For research groups synthesizing amidine-containing pharmacophores, procurement of the ortho-isomer is mandatory; the para-isomer cannot substitute in this reaction class.
- [1] Patsnap. Synthetic method of sulfonic acid inner salt compound of amidine. Patent CN105017173A, 2015. View Source
- [2] Patsnap. A kind of synthetic method of sulfonic acid internal salt compound of amidine. Patent CN106831602A, 2017. View Source
